molecular formula C16H12N6O4S B12559673 3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12559673
M. Wt: 384.4 g/mol
InChI Key: QWXXDAHSLKVECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, and it is substituted with nitrophenyl groups at positions 3 and 6.

Chemical Reactions Analysis

3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition disrupts the replication process, leading to the antibacterial effects observed with this compound.

Comparison with Similar Compounds

3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity profile, which makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C16H12N6O4S

Molecular Weight

384.4 g/mol

IUPAC Name

3,6-bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C16H12N6O4S/c23-21(24)13-5-1-3-11(7-13)15-17-18-16-20(15)9-19(10-27-16)12-4-2-6-14(8-12)22(25)26/h1-8H,9-10H2

InChI Key

QWXXDAHSLKVECP-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC2=NN=C(N21)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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